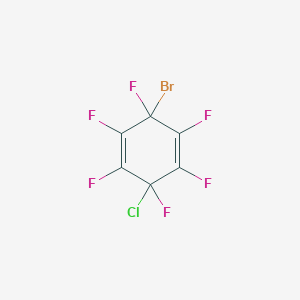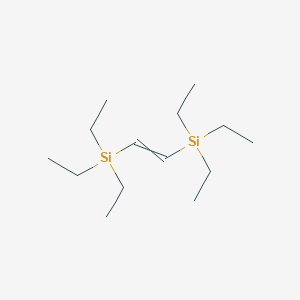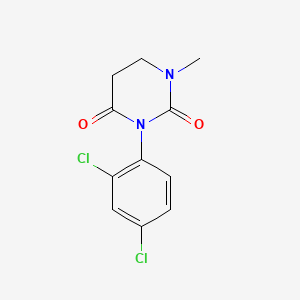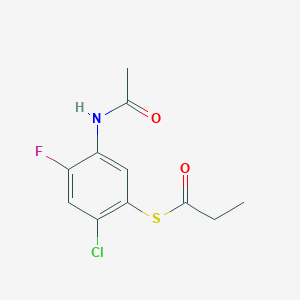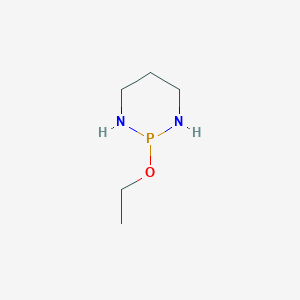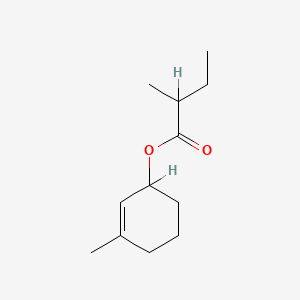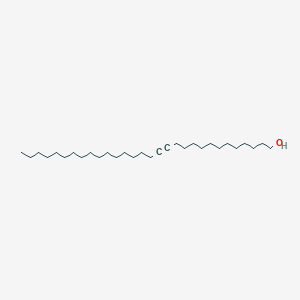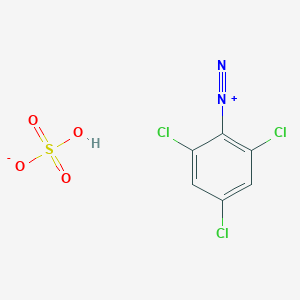
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate is an aromatic diazonium salt derived from 2,4,6-trichlorobenzene Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate typically involves the diazotization of 2,4,6-trichloroaniline. The process begins with the nitration of 1,3,5-trichlorobenzene to form 2,4,6-trichloronitrobenzene, which is then reduced to 2,4,6-trichloroaniline. The diazotization reaction is carried out by treating 2,4,6-trichloroaniline with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) in the presence of sulfuric acid to yield the diazonium salt .
Industrial Production Methods
Industrial production of diazonium salts, including this compound, often involves continuous flow processes to ensure safety and efficiency. The use of automated systems allows for precise control of reaction conditions, minimizing the risk of decomposition and ensuring high yields.
Análisis De Reacciones Químicas
Types of Reactions
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate undergoes various types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides through Sandmeyer reactions
Coupling Reactions: The diazonium salt can couple with phenols and aromatic amines to form azo compounds.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Coupling Reactions: Phenols and aromatic amines in basic conditions are typical reagents.
Major Products
Aplicaciones Científicas De Investigación
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate involves the formation of a highly reactive diazonium ion, which can undergo various substitution and coupling reactions. . The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile or coupling partner.
Comparación Con Compuestos Similares
2,4,6-Trichlorobenzene-1-diazonium hydrogen sulfate can be compared with other diazonium salts such as:
- Benzenediazonium chloride
- 4-Nitrobenzenediazonium tetrafluoroborate
- 2,4-Dichlorobenzenediazonium chloride
Uniqueness
The presence of three chlorine atoms on the benzene ring in this compound imparts unique reactivity and selectivity in substitution and coupling reactions compared to other diazonium salts .
Similar Compounds
- Benzenediazonium chloride : Commonly used in azo dye synthesis .
- 4-Nitrobenzenediazonium tetrafluoroborate : Known for its use in electrophilic aromatic substitution reactions .
- 2,4-Dichlorobenzenediazonium chloride : Similar in structure but with different reactivity due to the absence of one chlorine atom .
Propiedades
Número CAS |
98213-13-9 |
|---|---|
Fórmula molecular |
C6H3Cl3N2O4S |
Peso molecular |
305.5 g/mol |
Nombre IUPAC |
hydrogen sulfate;2,4,6-trichlorobenzenediazonium |
InChI |
InChI=1S/C6H2Cl3N2.H2O4S/c7-3-1-4(8)6(11-10)5(9)2-3;1-5(2,3)4/h1-2H;(H2,1,2,3,4)/q+1;/p-1 |
Clave InChI |
WHZFSDFHJQEIIH-UHFFFAOYSA-M |
SMILES canónico |
C1=C(C=C(C(=C1Cl)[N+]#N)Cl)Cl.OS(=O)(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


